![molecular formula C25H25NO2 B14782630 [(1S)-3-(tritylamino)-6-oxabicyclo[3.1.0]hexan-1-yl]methanol](/img/structure/B14782630.png)
[(1S)-3-(tritylamino)-6-oxabicyclo[3.1.0]hexan-1-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(1S)-3-(tritylamino)-6-oxabicyclo[3.1.0]hexan-1-yl]methanol is a complex organic compound with a unique bicyclic structure. This compound is characterized by the presence of a tritylamino group and an oxabicyclohexane ring, making it an interesting subject for various chemical studies and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(1S)-3-(tritylamino)-6-oxabicyclo[3.1.0]hexan-1-yl]methanol typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor to form the oxabicyclohexane ring, followed by the introduction of the tritylamino group through a nucleophilic substitution reaction. The final step usually involves the reduction of an intermediate to yield the desired methanol derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of specific catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
[(1S)-3-(tritylamino)-6-oxabicyclo[3.1.0]hexan-1-yl]methanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield different alcohol derivatives.
Substitution: The tritylamino group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce various alcohols.
科学的研究の応用
[(1S)-3-(tritylamino)-6-oxabicyclo[3.1.0]hexan-1-yl]methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound can be used in studies involving enzyme interactions and protein binding.
Industry: It may be used in the production of specialty chemicals or as an intermediate in various industrial processes.
作用機序
The mechanism by which [(1S)-3-(tritylamino)-6-oxabicyclo[3.1.0]hexan-1-yl]methanol exerts its effects involves its interaction with specific molecular targets. The tritylamino group can interact with proteins or enzymes, potentially inhibiting or modifying their activity. The oxabicyclohexane ring may also play a role in stabilizing the compound’s interaction with its targets.
類似化合物との比較
Similar Compounds
[(1S)-3-(tritylamino)-6-oxabicyclo[3.1.0]hexan-1-yl]methanol: shares similarities with other tritylamino derivatives and oxabicyclohexane compounds.
This compound: can be compared to compounds like [(1S)-3-(tritylamino)-6-oxabicyclo[3.1.0]hexan-1-yl]ethanol, which has a similar structure but different functional groups.
Uniqueness
The unique combination of the tritylamino group and the oxabicyclohexane ring in this compound provides distinct chemical properties and reactivity, making it a valuable compound for various applications.
特性
分子式 |
C25H25NO2 |
|---|---|
分子量 |
371.5 g/mol |
IUPAC名 |
[(1S)-3-(tritylamino)-6-oxabicyclo[3.1.0]hexan-1-yl]methanol |
InChI |
InChI=1S/C25H25NO2/c27-18-24-17-22(16-23(24)28-24)26-25(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15,22-23,26-27H,16-18H2/t22?,23?,24-/m0/s1 |
InChIキー |
HIDDPUDMYMCTNU-VHYCJAOWSA-N |
異性体SMILES |
C1C(C[C@@]2(C1O2)CO)NC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
正規SMILES |
C1C(CC2(C1O2)CO)NC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5H-imidazo[4,5-c]pyridin-4-one](/img/structure/B14782550.png)
![Acetonitrile;cyclohexa-1,3-dien-1-yl-[5-[hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-phenylmethanol;dichlorotitanium;1,2-dimethoxyethane](/img/structure/B14782555.png)
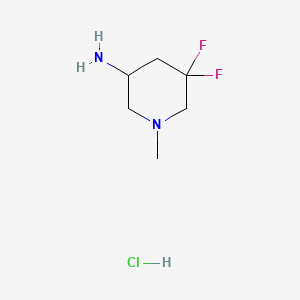
![(1R,2S,3S,5S)-Methyl 3-(4-chlorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B14782564.png)
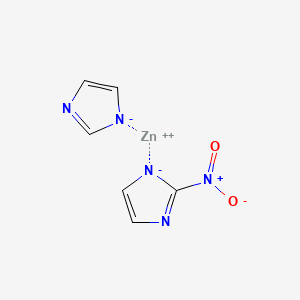
![tert-butyl N-[(1R,5R)-6-oxabicyclo[3.1.0]hexan-3-yl]carbamate](/img/structure/B14782578.png)
![Tert-butyl 3-[(3-chlorophenyl)-[2-(methoxycarbonylamino)ethoxy]methyl]piperidine-1-carboxylate](/img/structure/B14782586.png)
![6-hydroxy-5,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazol-3-one](/img/structure/B14782594.png)
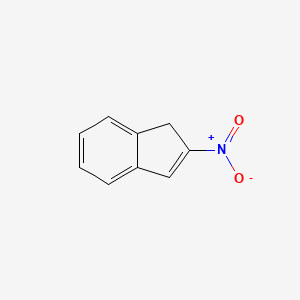
![tert-butyl N-[(1S,3S,4S)-3-benzyl-4-hydroxy-cyclopentyl]carbamate](/img/structure/B14782611.png)
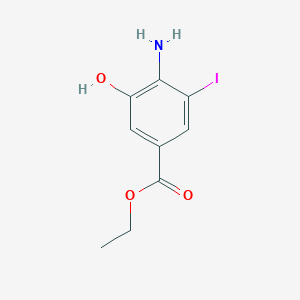
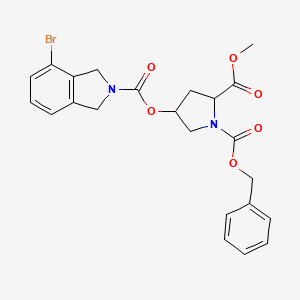
![Benzyl 3-[[(2-amino-3-methylbutanoyl)amino]methyl]pyrrolidine-1-carboxylate](/img/structure/B14782619.png)
![Lithium 9-borabicyclo[3.3.1]nonane hydride](/img/structure/B14782625.png)
